molecular formula C11H15NO4 B2997497 Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate CAS No. 1453423-57-8

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate

Cat. No.: B2997497
CAS No.: 1453423-57-8
M. Wt: 225.244
InChI Key: LBXDREWYHRVPHN-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with two ketone groups, an ethyl ester, and a cyclopropyl moiety at the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₄ (calculated from the SMILES structure in and corroborated by synthesis data), with a molecular weight of 225.24 g/mol and an LCMS-derived [M + H]⁺ peak at m/z 226 . The compound is synthesized via a condensation reaction starting from cyclopropylamine derivatives, yielding a 61% product as an oil . While commercial sources list it as available (e.g., American Elements and CymitQuimica), discrepancies exist in publicly reported data, such as an erroneous molecular formula (C₆H₁₁N₃O) in one source .

Properties

IUPAC Name

ethyl 1-cyclopropyl-2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)9-8(13)5-6-12(10(9)14)7-3-4-7/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXDREWYHRVPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN(C1=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of cyclopropylamine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then cyclized to form the dioxopiperidine ring . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:

  • Condensation Reactions : To form larger cyclic structures or polyfunctional compounds.
  • Functionalization : Modifying the cyclopropyl group can lead to derivatives with enhanced properties.

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its unique structural features:

  • Antimicrobial Activity : Preliminary studies suggest it may inhibit certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Properties : Research indicates possible interactions with cancer cell metabolism, leading to apoptosis or cell cycle arrest.

Ongoing studies are focused on elucidating its mechanisms of action at the molecular level.

Case Studies and Research Findings

Several research initiatives have highlighted the utility of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of dioxopiperidines, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics.

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal explored the anticancer effects of dioxopiperidine derivatives. This compound was found to induce apoptosis in specific cancer cell lines through mitochondrial pathways . This study underscores its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropyl group and dioxopiperidine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The cyclopropyl substituent distinguishes this compound from analogs with methyl, ethyl, isopropyl, or benzyl groups. Key comparisons include:

Key Observations:
  • Synthetic Efficiency : The isopropyl analog (24a) achieves a higher yield (91%) than the cyclopropyl derivative (61%), likely due to steric or electronic effects of the substituent during condensation .
  • Retention Time: The cyclopropyl derivative elutes faster (0.91 min) than the isopropyl analog (0.95 min) in LCMS, suggesting higher polarity despite the cyclopropyl group’s inherent lipophilicity. This anomaly may arise from conformational effects or hydrogen-bonding interactions .
  • Physical State : The cyclopropyl and benzyl derivatives are liquids/oils, while the methyl analog is a solid, reflecting substituent-driven differences in crystallinity .

Commercial and Application Trends

  • Availability : The cyclopropyl variant remains commercially available, whereas ethyl and isopropyl analogs are discontinued, indicating its broader utility in medicinal chemistry or agrochemical research .
  • Stability and Solubility: Cyclopropyl’s rigid, strained ring may enhance metabolic stability compared to flexible alkyl chains (methyl, ethyl).

Structural and Functional Comparisons

  • Methyl Derivative : Lower molecular weight (199.20 g/mol) and solid-state stability make it suitable for crystallographic studies, though its commercial purity (95%) is lower than the cyclopropyl analog’s (95%–97%) .

Biological Activity

Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H15_{15}N O4_4
  • Molecular Weight : 225.24 g/mol
  • IUPAC Name : this compound

The cyclopropyl group enhances the compound's structural uniqueness, potentially influencing its biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of signaling pathways involved in inflammation and cell proliferation. For instance, derivatives of dioxopiperidine have been shown to reduce tumor necrosis factor-alpha (TNFα) levels in mammalian models, which is crucial for managing inflammatory responses .

Pharmacological Effects

  • Anti-inflammatory Activity : Studies suggest that the compound may inhibit TNFα production, a key cytokine involved in systemic inflammation. This inhibition could be beneficial in treating conditions characterized by excessive inflammation .
  • Caspase Inhibition : Related compounds have demonstrated moderate activity against caspases, enzymes that play a vital role in apoptosis. The inhibition of caspases can be pivotal in cancer therapy by preventing programmed cell death in malignant cells .
  • Neuropharmacological Effects : Preliminary evaluations indicate potential activity as a positive allosteric modulator at metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders .

Case Study 1: Anti-inflammatory Properties

A study highlighted the efficacy of similar dioxopiperidine derivatives in reducing TNFα levels significantly. The administration of these compounds led to a marked decrease in inflammatory markers in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Caspase Inhibition

In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 1500 nM to 2400 nM against caspase-1 . This indicates moderate potency and suggests further optimization could enhance efficacy.

Case Study 3: Neuropharmacological Evaluation

A recent investigation into related compounds found that they could reverse amphetamine-induced hyperlocomotion in rodent models without causing significant side effects. This points towards their potential application in treating psychostimulant-related disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Structural FeatureInfluence on Activity
Cyclopropyl GroupEnhances binding affinity and stability
Dioxo Functional GroupsCritical for interaction with target enzymes
Piperidine RingEssential for maintaining bioactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate?

  • Methodological Answer : A two-step synthesis is commonly employed:

Cyclopropane introduction : React a piperidine-3-carboxylate precursor with cyclopropane derivatives (e.g., cyclopropylamine) under reflux in ethanol. Sodium ethanolate can act as a base to deprotonate intermediates.

Oxidation : Treat the intermediate with oxidizing agents (e.g., KMnO₄ or H₂O₂) to form the 2,4-dioxo groups.

  • Critical Considerations : Monitor reaction progress via TLC or LCMS to confirm intermediate formation. Adjust stoichiometry for cyclopropane incorporation to avoid side reactions .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer :

  • Handling : Use nitrile gloves, fume hoods, and flame-retardant lab coats to minimize exposure. Avoid electrostatic discharge by grounding equipment.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Ensure compatibility with glass or PTFE-lined caps to prevent degradation.
  • Spill Management : Absorb spills with vermiculite or silica gel, then dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropyl and dioxopiperidine moieties. IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹).
  • Mass Spectrometry : High-resolution LCMS (e.g., ESI+) validates molecular weight (C₁₁H₁₅NO₄: theoretical m/z 241.0954) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% recommended for experimental reproducibility).

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer :

  • Crystallography : Use SHELX programs (SHELXD for phase solution, SHELXL for refinement) to resolve ambiguities in electron density maps. Validate hydrogen bonding and torsion angles against Cambridge Structural Database entries.
  • Data Cross-Validation : Compare experimental X-ray diffraction patterns with DFT-optimized molecular geometries (e.g., Gaussian 16 B3LYP/6-31G*) to identify discrepancies in cyclopropyl ring puckering .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Process Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For cyclopropane integration, anhydrous conditions (e.g., THF with molecular sieves) improve reproducibility.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction intermediates in real time .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack at the dioxopiperidine carbonyl groups.
  • MD Simulations : Use GROMACS to model solvation effects in polar aprotic solvents (e.g., DMSO) and predict hydrolysis pathways .

Q. What methodologies address discrepancies between experimental and theoretical spectroscopic data?

  • Methodological Answer :

  • Error Analysis : Quantify chemical shift deviations (Δδ > 0.5 ppm in NMR) by calibrating solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and referencing internal standards (TMS).
  • Hybrid Methods : Combine experimental IR data with computed vibrational spectra (VEDA software) to assign ambiguous peaks .

Environmental and Safety Considerations

Q. What protocols ensure environmentally responsible disposal of this compound?

  • Methodological Answer :

  • Waste Treatment : Neutralize acidic/basic byproducts before incineration at licensed facilities. Avoid aqueous discharge due to potential bioaccumulation risks (no ecotoxicity data available).
  • Documentation : Maintain waste manifests per EPA RCRA guidelines (hazard code U112 for ester-containing compounds) .

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